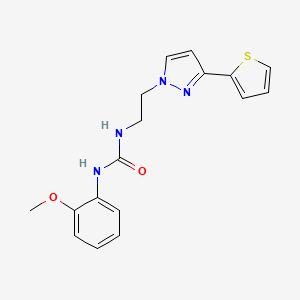

1-(2-methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Description

1-(2-Methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a heterocyclic urea derivative featuring a methoxyphenyl group, a thiophene-substituted pyrazole ring, and an ethylurea linker. The methoxyphenyl group contributes to lipophilicity and π-π interactions, while the thiophene-pyrazole moiety may enhance binding to biological targets via hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-23-15-6-3-2-5-13(15)19-17(22)18-9-11-21-10-8-14(20-21)16-7-4-12-24-16/h2-8,10,12H,9,11H2,1H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHCNGAAELNMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This compound combines various pharmacophores, including a methoxyphenyl group, a thiophene ring, and a pyrazole moiety, which are known for their diverse biological properties. This article delves into the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological effects.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The structure features:

- A methoxyphenyl group that enhances lipophilicity.

- A thiophene ring known for its electron-rich nature.

- A pyrazole moiety that contributes to various biological activities.

Crystal Structure

The crystal structure analysis reveals that the compound adopts a V-shaped conformation due to the arrangement of the piperazine ring connecting the thiophene and methoxyphenyl groups. The dihedral angles between these groups indicate significant steric interactions that may influence biological activity .

Anticancer Activity

Recent studies have indicated that derivatives of urea and thiourea possess significant anticancer properties. For instance, compounds containing pyrazole derivatives have shown promise in inhibiting cancer cell proliferation across various cell lines. Specifically, This compound has been evaluated for its cytotoxic effects against several cancer cell lines, demonstrating IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, compounds containing thiophene rings have been associated with potent antibacterial properties, suggesting that this compound may exhibit similar effects .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Enzymatic Activity : Compounds like this one may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells through mitochondrial pathways .

Study 1: Cytotoxicity Evaluation

A study conducted by El-Emam et al. synthesized various urea derivatives and evaluated their cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds with a thiophene moiety exhibited enhanced cytotoxicity compared to those without it .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A | MDA-MB-231 | 12.5 |

| B | HCT116 | 15.0 |

| C | U937 | 10.0 |

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of similar urea derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with thiophene groups significantly inhibited bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL .

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| D | Staphylococcus aureus | 0.5 |

| E | Escherichia coli | 1.0 |

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest for various research fields:

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, show significant anticancer properties. Studies have demonstrated that they can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells, through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

In vitro studies have shown that 1-(2-methoxyphenyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different experimental setups:

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still under investigation. The compound’s interaction with specific molecular targets, such as enzymes involved in cancer progression or inflammation pathways, is an area of active research.

Comparison with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.